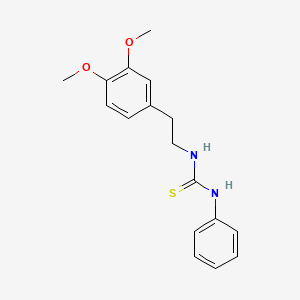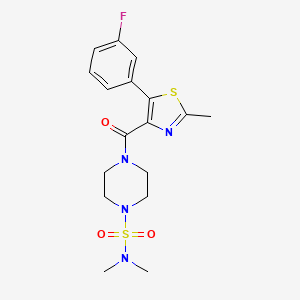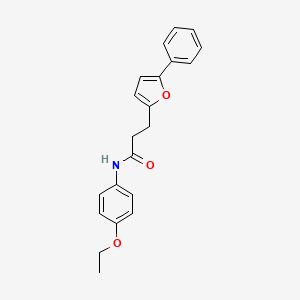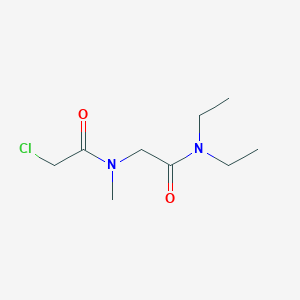![molecular formula C23H23N3O B11032813 5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one](/img/structure/B11032813.png)
5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C24H22N4O .
- The compound features a cyclohexenone ring system with substituents, including an amino group and an aryl group .
- It exhibits interesting biological properties, making it a subject of scientific investigation.
5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one: , belongs to the class of .
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the condensation reaction between a pyrazole derivative (containing the 3-methyl-4-phenyl-1H-pyrazol-5-yl moiety) and a cyclohexenone precursor.
- The reaction typically occurs under acidic conditions .
- Industrial Production :
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the above route.
Chemical Reactions Analysis
- Reactivity :
- Compound X is susceptible to various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like chromium(VI) oxide or manganese dioxide can convert the cyclohexenone moiety to a diol.
- Reduction : Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
- Substitution : Nucleophilic substitution reactions can occur at the amino group.
- Major Products :
- Oxidation yields a diol derivative.
- Reduction leads to an alcohol derivative.
- Substitution can result in various amino-substituted products.
Scientific Research Applications
- Chemistry : Compound X serves as a model compound for studying heterocyclic reactivity and functional group transformations .
- Biology and Medicine :
- It exhibits anticancer properties by interfering with cell cycle regulation.
- Researchers explore its potential as a targeted therapy for specific cancer types.
- Industry :
- Limited industrial applications, but its reactivity inspires the development of novel compounds.
Mechanism of Action
- Molecular Targets :
- Compound X interacts with cell cycle regulators , affecting cell division and proliferation.
- It may inhibit specific kinases involved in cancer cell growth.
- Pathways Involved :
- PI3K/Akt/mTOR pathway : Modulation of this pathway contributes to its effects.
- Apoptosis pathways : Induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- Unique Features :
- Compound X’s cyclohexenone scaffold combined with the pyrazole moiety makes it distinct.
- Similar Compounds :
- Curcumin : Also exhibits anticancer properties.
- Chalcones : Structurally related compounds with similar reactivity.
Properties
Molecular Formula |
C23H23N3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C23H23N3O/c1-15-8-10-17(11-9-15)19-12-20(14-21(27)13-19)24-23-22(16(2)25-26-23)18-6-4-3-5-7-18/h3-11,14,19H,12-13H2,1-2H3,(H2,24,25,26) |
InChI Key |
KZCLLFGUXWHVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=NNC(=C3C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11032752.png)
![2-pentyl-8-(2-pyridyl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B11032753.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B11032754.png)
![5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11032759.png)
![2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11032767.png)

![1-(1-Phenyl-3,4-dihydro-1h-pyrrolo[1,2-a]pyrazin-2-yl)prop-2-yn-1-one](/img/structure/B11032777.png)
![Methyl 7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11032783.png)

![1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-propen-1-one](/img/structure/B11032807.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11032812.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-morpholin-4-ylethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11032816.png)
